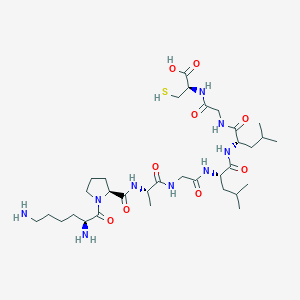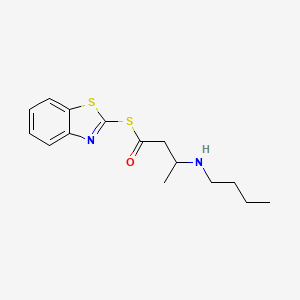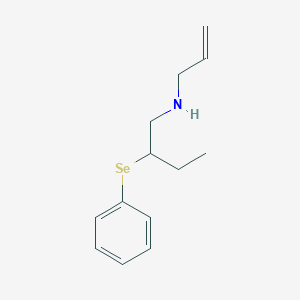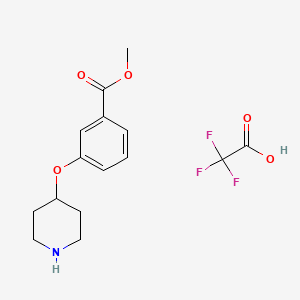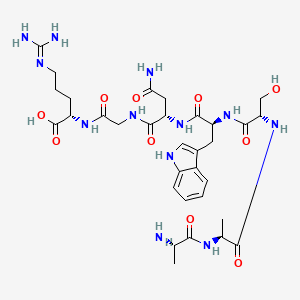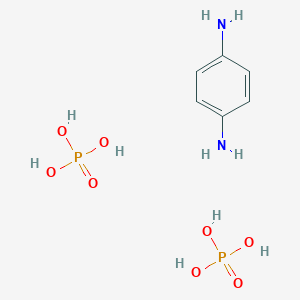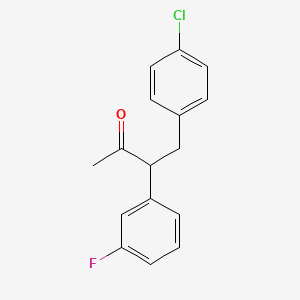
4-(4-Chlorophenyl)-3-(3-fluorophenyl)butan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Chlorophenyl)-3-(3-fluorophenyl)butan-2-one is an organic compound that features both chlorophenyl and fluorophenyl groups attached to a butanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-3-(3-fluorophenyl)butan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 3-fluorobenzaldehyde.
Aldol Condensation: These aldehydes undergo an aldol condensation reaction in the presence of a base, such as sodium hydroxide, to form the corresponding β-hydroxy ketone.
Dehydration: The β-hydroxy ketone is then dehydrated to yield the α,β-unsaturated ketone.
Hydrogenation: Finally, the α,β-unsaturated ketone is hydrogenated using a catalyst like palladium on carbon to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
4-(4-Chlorophenyl)-3-(3-fluorophenyl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Derivatives with substituted phenyl rings.
科学研究应用
4-(4-Chlorophenyl)-3-(3-fluorophenyl)butan-2-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its effects on biological systems and its potential as a bioactive compound.
作用机制
The mechanism of action of 4-(4-Chlorophenyl)-3-(3-fluorophenyl)butan-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-(4-Chlorophenyl)-3-phenylbutan-2-one: Similar structure but lacks the fluorine atom.
4-(3-Fluorophenyl)-3-phenylbutan-2-one: Similar structure but lacks the chlorine atom.
4-(4-Bromophenyl)-3-(3-fluorophenyl)butan-2-one: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
4-(4-Chlorophenyl)-3-(3-fluorophenyl)butan-2-one is unique due to the presence of both chlorine and fluorine atoms, which can influence its reactivity, binding affinity, and overall chemical properties
属性
CAS 编号 |
922501-77-7 |
|---|---|
分子式 |
C16H14ClFO |
分子量 |
276.73 g/mol |
IUPAC 名称 |
4-(4-chlorophenyl)-3-(3-fluorophenyl)butan-2-one |
InChI |
InChI=1S/C16H14ClFO/c1-11(19)16(13-3-2-4-15(18)10-13)9-12-5-7-14(17)8-6-12/h2-8,10,16H,9H2,1H3 |
InChI 键 |
HQABUACQQGEATG-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(CC1=CC=C(C=C1)Cl)C2=CC(=CC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-[(12-Methyltridecane-1,12-diyl)bis(oxy)]di(ethan-1-ol)](/img/structure/B14199003.png)
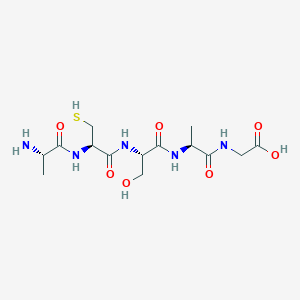
![1,3-Dimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene](/img/structure/B14199018.png)
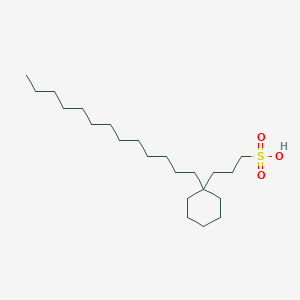
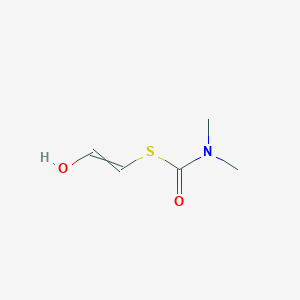
![1-[(2,3-Dinitrosophenyl)methyl]-1H-imidazole](/img/structure/B14199036.png)
![1H-Indazole, 1-[(3-chlorophenyl)methyl]-3-(4-methylphenyl)-](/img/structure/B14199041.png)
![4-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]aniline](/img/structure/B14199043.png)
